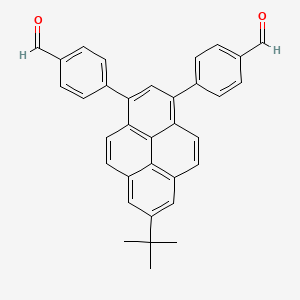
4,4'-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde is an organic compound with the molecular formula C34H26O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a tert-butyl group at the 7-position of the pyrene core. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
The synthesis of 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from pyrene. The tert-butyl group is introduced via Friedel-Crafts alkylation, followed by formylation to introduce the aldehyde groups.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions using catalysts such as aluminum chloride for the Friedel-Crafts reaction and Vilsmeier-Haack reagent for formylation.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde undergoes various chemical reactions:
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrene core, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include oxidizing agents like iodine oxyacids, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products depend on the type of reaction, such as diones from oxidation or alcohols from reduction.
Scientific Research Applications
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde involves its interaction with molecular targets through its aromatic and aldehyde functional groups:
Molecular Targets: The compound can interact with various biomolecules, including proteins and nucleic acids, through π-π stacking and hydrogen bonding.
Pathways Involved: Its fluorescent properties are utilized in pathways involving energy transfer and electron transport, making it valuable in optoelectronic applications.
Comparison with Similar Compounds
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde can be compared with other pyrene derivatives:
Similar Compounds: Examples include 4,4’-(1,3-butadiene-1,4-diyl)dibenzaldehyde and 4,4’-(ethyne-1,2-diyl)dibenzaldehyde
Uniqueness: The presence of the tert-butyl group at the 7-position of the pyrene core imparts unique steric and electronic properties, enhancing its stability and reactivity compared to other pyrene derivatives
Properties
Molecular Formula |
C34H26O2 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[7-tert-butyl-3-(4-formylphenyl)pyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C34H26O2/c1-34(2,3)27-16-25-12-14-28-30(23-8-4-21(19-35)5-9-23)18-31(24-10-6-22(20-36)7-11-24)29-15-13-26(17-27)32(25)33(28)29/h4-20H,1-3H3 |
InChI Key |
AMWRWXDNJKUMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















